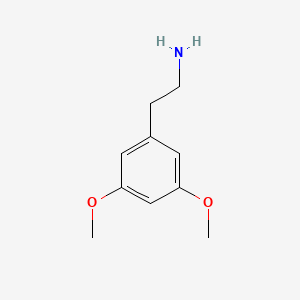

3,5-Dimethoxyphenethylamine

Übersicht

Beschreibung

3,5-Dimethoxyphenethylamine is an organic compound belonging to the phenethylamine class. It is a positional isomer of dimethoxyphenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions. The molecular formula of this compound is C10H15NO2, and it has a molecular weight of 181.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxyphenethylamine typically involves the following steps:

Starting Material: The process begins with 3,5-dimethoxybenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethoxyphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more reduced forms, such as alcohols or hydrocarbons.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles are employed under basic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted phenethylamines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Psychoactive Properties

3,5-DMA is part of the phenethylamine class of compounds, which are known for their psychoactive effects. Research has indicated that 3,5-DMA interacts with serotonin receptors, particularly the 5-HT2A receptor, which is associated with psychedelic effects. Studies have shown that compounds similar to 3,5-DMA can induce alterations in perception and cognition through their action on serotonergic pathways .

Receptor Interaction Studies

A detailed analysis of receptor interaction profiles indicates that 3,5-DMA exhibits moderate binding affinities at various serotonergic receptors. Specifically, it shows a weak to moderate affinity for the 5-HT2A and 5-HT2C receptors, which are crucial for understanding the compound's psychoactive properties . The exploration of these interactions contributes to the broader understanding of how structural modifications in phenethylamines can influence their pharmacological profiles.

Therapeutic Potential

While not widely used in clinical settings, the therapeutic potential of 3,5-DMA is being investigated in the context of mental health treatments. Similar compounds have shown promise in treating conditions such as depression and PTSD through their psychedelic effects. The ongoing research into psychedelics suggests that compounds like 3,5-DMA may play a role in developing new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The study of SAR among phenethylamines has highlighted how subtle changes in chemical structure can lead to significant differences in biological activity. Research has indicated that modifications to the methoxy groups on the phenethylamine backbone can enhance receptor binding and activation potency . This knowledge is crucial for designing new compounds with improved efficacy and safety profiles.

Neurotransmitter System Studies

3,5-DMA serves as a valuable tool for studying neurotransmitter systems due to its interaction with serotonin receptors. Understanding how this compound affects neurotransmission can provide insights into the underlying mechanisms of mood disorders and other psychiatric conditions. This research area is particularly relevant given the rising interest in psychedelics as potential treatments for mental health issues.

Toxicology and Safety Profiles

Research into the toxicity profiles of related compounds has indicated that while many phenethylamines exhibit psychoactive effects, their safety profiles vary significantly. For example, studies on similar compounds have shown that moderate doses often result in manageable side effects without severe toxicity . Understanding these profiles is essential for assessing the risks associated with potential therapeutic use.

Data Summary Table

| Application Area | Findings |

|---|---|

| Pharmacology | Moderate binding affinity at 5-HT2A and 5-HT2C receptors; psychoactive effects observed |

| Medicinal Chemistry | Potential therapeutic applications for mental health; SAR studies indicate efficacy potential |

| Neurobiology | Valuable for studying serotonin systems; insights into mood disorders |

| Toxicology | Moderate toxicity reported; manageable side effects noted in related compounds |

Case Studies

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxyphenethylamine involves its interaction with various molecular targets and pathways. It is known to act on serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors, where it functions as a partial agonist. This interaction leads to changes in neurotransmitter release and modulation of neuronal activity, contributing to its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethoxyphenethylamine can be compared with other similar compounds such as:

3,4-Dimethoxyphenethylamine: An analogue where the methoxy groups are at the 3 and 4 positions.

2,5-Dimethoxyphenethylamine: Another isomer with methoxy groups at the 2 and 5 positions.

Mescaline (3,4,5-Trimethoxyphenethylamine): A well-known psychedelic compound with three methoxy groups at the 3, 4, and 5 positions .

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity differently compared to its isomers and analogues.

Biologische Aktivität

3,5-Dimethoxyphenethylamine (also known as 3,5-DMA) is a phenethylamine derivative that has garnered interest for its potential biological activities, particularly in relation to serotonergic receptor interactions and psychoactive effects. This article explores the compound's biological activity, including receptor binding profiles, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is structurally related to other phenethylamines such as mescaline. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring significantly influences its pharmacological profile.

Receptor Interaction Profiles

Research indicates that 3,5-DMA interacts with several neurotransmitter receptors, notably:

- Serotonergic Receptors : It exhibits binding affinity at various serotonin receptors, particularly the 5-HT2A receptor. Studies show that it binds with moderate affinity compared to other structurally similar compounds . The activation of these receptors is associated with hallucinogenic effects.

- Dopaminergic and Adrenergic Receptors : 3,5-DMA also interacts with dopaminergic D2 receptors and adrenergic α1A and α2A receptors. This broad receptor interaction profile suggests potential stimulant effects similar to those observed with other psychoactive substances like MDMA .

Pharmacological Effects

The pharmacological effects of 3,5-DMA can be summarized as follows:

- Psychoactive Properties : At higher doses, 3,5-DMA exhibits hallucinogenic effects akin to those of mescaline and other psychedelics. Its stimulating properties are comparable to those of 3,4-methylenedioxymethamphetamine (MDMA) but can lead to distinct neurological outcomes depending on dosage and individual response .

- Case Studies : A notable case reported severe serotonin syndrome following the ingestion of a related compound (2C-B), highlighting the risks associated with misuse of phenethylamines. Symptoms included seizures and significant neurological impairment . Although this case specifically involved a different compound, it underscores the potential dangers inherent in this class of substances.

Toxicity and Safety Profile

The safety profile of 3,5-DMA is not fully elucidated; however, related compounds have shown varying degrees of toxicity. For instance:

- Methemoglobinemia : Reports have emerged regarding severe methemoglobinemia associated with the ingestion of phenethylamines like 2C-E. This condition can lead to cyanosis and requires immediate medical intervention .

- Neurological Effects : The neurological consequences observed in case studies involving similar substances suggest that users may experience significant adverse effects, including prolonged cognitive impairment following acute toxicity episodes .

Research Findings and Future Directions

Research on 3,5-DMA remains limited but suggests several avenues for further investigation:

- Comparative Studies : Future studies could benefit from comparative analyses between 3,5-DMA and other phenethylamines to better understand their unique pharmacodynamics and potential therapeutic applications.

- Metabolism Studies : Understanding how 3,5-DMA is metabolized in the body could provide insights into its safety profile and help identify potential biomarkers for toxicity.

Eigenschaften

IUPAC Name |

2-(3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSFEDDRTVLPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185912 | |

| Record name | 3,5-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-28-3 | |

| Record name | 3,5-Dimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WL58YTU6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can we differentiate 3,5-Dimethoxyphenethylamine from its isomers using analytical techniques?

A1: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are instrumental in differentiating this compound from its isomers. [] While most dimethoxyphenethylamine isomers yield a monobromo species as the major product upon bromination, this compound primarily forms the 2,6-dibromo isomer. [] Moreover, in mass spectrometry, this compound, unlike its 2,4-, 2,5-, and 2,6-dimethoxy isomers, doesn't exhibit a significant m/z 180 ion, indicating the absence of bromine loss from its molecular ion. [] This distinction, coupled with effective HPLC separation using a C18 stationary phase and a specific mobile phase, allows for clear identification. []

Q2: What is the significance of synthesizing ¹³C-labeled this compound?

A2: The synthesis of ¹³C-labeled this compound, specifically the [¹³C6]-labeled variant, holds substantial value in quantitative analysis, particularly in fields like forensic science and metabolomics. [, ] Employing this labeled compound as an internal standard in GC-MS and LC-MS/MS analyses enhances the accuracy of drug quantification in biological samples. [, ] This approach is particularly beneficial due to the minimal isotopic effects observed with ¹³C compared to ²H (deuterium), leading to more reliable results. []

Q3: What are the advantages of using [¹³C6]-phenol as a starting material for synthesizing ¹³C-labeled phenethylamine derivatives like this compound?

A3: [¹³C6]-Phenol has proven to be a highly effective precursor in the synthesis of ¹³C-labeled phenethylamines, including this compound. [, ] This approach streamlines the incorporation of ¹³C labels into the target molecules, offering a more efficient and controlled synthetic pathway compared to other methods. [, ] Additionally, utilizing Stille-type coupling reactions further enhances the synthesis of specific derivatives, like those containing 3,4-methylenedioxy or 4-methoxy groups. [, ] This strategy underscores the importance of selecting appropriate starting materials and reaction pathways for efficient isotope labeling in drug development and analytical chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.